REACTION_CXSMILES
|
[OH-].[Na+].C[O:4][C:5]([C:7]1[CH:11]([C:12](=[O:26])N[C@]2(C(OC(C)(C)C)=O)C[C@H]2C=C)[CH2:10][CH:9]([O:27]C2C3C(=CC(OC)=CC=3)N=C(C3C=CC=CC=3)C=2)[CH:8]=1)=[O:6].Cl>CO>[O:26]=[C:12]1[CH:11]2[CH2:10][CH:9]([CH2:8][CH:7]2[C:5]([OH:4])=[O:6])[O:27]1 |f:0.1|
|
Name
|
|
Quantity
|
74 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
30
|
Quantity
|
3.73 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC(CC1C(N[C@]1([C@@H](C1)C=C)C(=O)OC(C)(C)C)=O)OC1=CC(=NC2=CC(=CC=C12)OC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
105 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
Pyridine (75 mL) and Ac2O (53 mL) were added
|
Type
|
WAIT
|
Details
|
to shake overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (ethyl acetate+1% acetic acid)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1OC2CC(C1C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.51 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |